7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-Allyl-7-methylindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-7-methylindoline-2,3-dione typically involves the reaction of 7-methylindoline-2,3-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the general principles of organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-7-methylindoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Oxindoles.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Allyl-7-methylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Allyl-7-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methylindoline-2,3-dione: A precursor in the synthesis of 1-Allyl-7-methylindoline-2,3-dione.
1-Methylindoline-2,3-dione: Another indole derivative with similar chemical properties.
2,3-Disubstituted Indoles: A class of compounds with diverse biological activities
Uniqueness: 1-Allyl-7-methylindoline-2,3-dione is unique due to the presence of both an allyl group and a methyl group on the indole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methyl-1-prop-2-enylindole-2,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h3-6H,1,7H2,2H3 |
InChI Key |
FEDOTBAMULGUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC=C |
Origin of Product |
United States |
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